molecular formula C4H8N2O B2788125 3-Methoxybutanenitrile CAS No. 41246-22-4

3-Methoxybutanenitrile

Cat. No.: B2788125
CAS No.: 41246-22-4
M. Wt: 100.12 g/mol
InChI Key: VUIHTBYGRDVRDE-UHFFFAOYSA-N
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Description

3-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO. It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of a butanenitrile chain. This compound is primarily used in organic synthesis and various chemical reactions due to its unique structural properties.

Scientific Research Applications

3-Methoxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect . Unfortunately, specific information on the mechanism of action of 3-Methoxybutanenitrile is not available.

Safety and Hazards

The safety information for 3-Methoxybutanenitrile includes several hazard statements such as H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybutanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane, such as 3-chlorobutanenitrile, is heated under reflux with a solution of sodium methoxide in methanol. This reaction replaces the halogen with a methoxy group, forming this compound.

    From Alcohols: Another method involves the reaction of 3-hydroxybutanenitrile with methanol in the presence of an acid catalyst, which facilitates the substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

    Catalytic Methods: Utilizing catalysts such as palladium or nickel to enhance the reaction rate and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

3-Methoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted nitriles.

Comparison with Similar Compounds

3-Methoxybutanenitrile can be compared with other similar compounds, such as:

    Butanenitrile: Lacks the methoxy group, resulting in different reactivity and properties.

    3-Hydroxybutanenitrile: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior and applications.

    3-Chlorobutanenitrile:

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns, making it valuable in various synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Methoxybutanenitrile can be achieved through a nucleophilic substitution reaction of 3-chlorobutanenitrile with methoxide ion.", "Starting Materials": [ "3-chlorobutanenitrile", "Sodium methoxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Add 3-chlorobutanenitrile (1.0 equivalent) to a round-bottom flask.", "Add methanol (10.0 equivalents) and stir the mixture at room temperature for 10 minutes.", "Add sodium methoxide (1.2 equivalents) to the mixture and stir for an additional 30 minutes.", "Add diethyl ether (10.0 equivalents) to the mixture and stir for 10 minutes.", "Filter the mixture to remove any solids.", "Concentrate the filtrate under reduced pressure to obtain 3-Methoxybutanenitrile as a colorless liquid." ] }

CAS No.

41246-22-4

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

3-aminooxybutanenitrile

InChI

InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3

InChI Key

VUIHTBYGRDVRDE-UHFFFAOYSA-N

SMILES

CC(CC#N)OC

Canonical SMILES

CC(CC#N)ON

solubility

not available

Origin of Product

United States

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